molecular formula C15H15NO3 B1621374 3',5'-Dimethoxybenzanilide CAS No. 94088-74-1

3',5'-Dimethoxybenzanilide

Cat. No.: B1621374
CAS No.: 94088-74-1
M. Wt: 257.28 g/mol
InChI Key: CMAKZYKJFVSLBM-UHFFFAOYSA-N
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Description

3',5'-Dimethoxybenzanilide (CAS 94088-74-1) is a benzanilide derivative characterized by methoxy groups at the 3' and 5' positions on the phenyl ring attached to the benzamide core. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.28 g/mol . The methoxy groups confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

94088-74-1

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-18-13-8-12(9-14(10-13)19-2)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)

InChI Key

CMAKZYKJFVSLBM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)OC

Other CAS No.

94088-74-1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Symmetry vs. Asymmetry : this compound exhibits symmetrical meta-substitution, which may enhance crystallinity compared to asymmetrical analogs like 2',5'-dimethoxybenzanilide .
  • Electronic Effects : Para-substituted analogs (e.g., 4,4'-dimethoxybenzanilide) likely exhibit stronger electron-donating effects due to resonance stabilization, whereas ortho-substituted derivatives (e.g., 2',5'-dimethoxybenzanilide) face steric hindrance .
2.3. Physical Properties
  • Melting Points: Analogs with polar substituents (e.g., hydroxyl groups) exhibit higher melting points. For example, (5Z)-3-[4-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9n) melts at 202–204°C, compared to non-hydroxylated analogs (170–243°C) . This suggests that this compound, lacking hydroxyl groups, may have moderate thermal stability.
2.4. Chemical Reactivity
  • Cyclization Tendencies : Jacobson reaction conditions (oxidative cyclization) induce ring formation in thiobenzanilides. For this compound, the meta-substitution pattern likely stabilizes the intermediate, reducing side reactions compared to ortho-substituted derivatives (e.g., 3,4-dimethoxybenzanilide), where methoxy groups are lost during cyclization .
  • Electrophilic Substitution : Methoxy groups activate the aromatic ring toward electrophilic substitution. Para-substituted analogs (4,4'-dimethoxybenzanilide) may undergo nitration or sulfonation more readily than meta-substituted derivatives due to resonance-directed activation .

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